molecular formula C14H21N3O3Si B8400705 3-methyl-6-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole

3-methyl-6-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole

Cat. No. B8400705
M. Wt: 307.42 g/mol
InChI Key: RRBUDEZNBWVIFO-UHFFFAOYSA-N
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Patent
US08551981B2

Procedure details

To a flask was added NaH (60% in mineral oil, 0.473 g, 11.8 mmol) and THF (59.1 mL). The mixture was cooled to about 0° C. 6-Nitro-1H-indazole-3-carbaldehyde (2.26 g, 11.8 mmol, ChemPacific) was added in several smaller portions and the mixture was stirred at about 0° C. for about 20 min. SEMCl (2.30 mL, 13.0 mmol) was added dropwise and the mixture was stirred at about 0° C. for about 10 min and then stirred at rt for about 72 h. To the mixture was added saturated aqueous NH4Cl (25 mL) and water (10 mL). The aqueous layer was separated and extracted with DCM (2×50 mL). The combined organic layers were washed with brine (20 mL), dried over MgSO4, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography (80 g silica gel) eluting with 10 to 25% EtOAc/heptane to give 3-methyl-6-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole (1.915 g, 50%): 1H NMR (400 MHz, DMSO) δ 10.24 (s, 1H), 8.94 (d, J=1.5 Hz, 1H), 8.36 (dd, J=6.5, 2.3 Hz, 1H), 8.31-8.13 (m, 1H), 6.08 (s, 2H), 3.58 (s, 2H), 0.83 (s, 2H), −0.12 (s, 9H).
Name
Quantity
0.473 g
Type
reactant
Reaction Step One
Name
Quantity
59.1 mL
Type
solvent
Reaction Step One
Quantity
2.26 g
Type
reactant
Reaction Step Two
Name
Quantity
2.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[N+:3]([C:6]1[CH:14]=[C:13]2[C:9]([C:10]([CH:15]=O)=[N:11][NH:12]2)=[CH:8][CH:7]=1)([O-:5])=[O:4].[CH3:17][Si:18]([CH2:21][CH2:22][O:23][CH2:24]Cl)([CH3:20])[CH3:19].[NH4+].[Cl-]>O.C1COCC1>[CH3:15][C:10]1[C:9]2[C:13](=[CH:14][C:6]([N+:3]([O-:5])=[O:4])=[CH:7][CH:8]=2)[N:12]([CH2:24][O:23][CH2:22][CH2:21][Si:18]([CH3:20])([CH3:19])[CH3:17])[N:11]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0.473 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
59.1 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.26 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2C(=NNC2=C1)C=O
Step Three
Name
Quantity
2.3 mL
Type
reactant
Smiles
C[Si](C)(C)CCOCCl
Step Four
Name
Quantity
25 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at about 0° C. for about 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at about 0° C. for about 10 min
Duration
10 min
STIRRING
Type
STIRRING
Details
stirred at rt for about 72 h
Duration
72 h
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (80 g silica gel)
WASH
Type
WASH
Details
eluting with 10 to 25% EtOAc/heptane

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC1=NN(C2=CC(=CC=C12)[N+](=O)[O-])COCC[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.915 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 52.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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